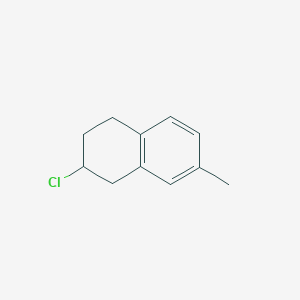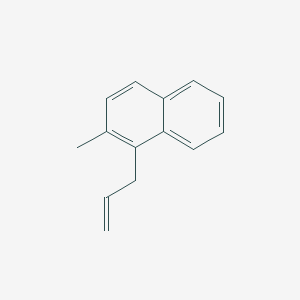
1-Allyl-2-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2-methylnaphthalene is an organic compound with the molecular formula C14H14 It is a derivative of naphthalene, where an allyl group (CH2=CH-CH2-) and a methyl group (CH3-) are attached to the naphthalene ring
Preparation Methods
1-Allyl-2-methylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of 2-methylnaphthalene with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). Another method involves the use of a palladium-catalyzed allylation reaction, where 2-methylnaphthalene is reacted with allyl acetate in the presence of a palladium catalyst and a suitable ligand .
Chemical Reactions Analysis
1-Allyl-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can reduce the double bond in the allyl group, yielding 1-propyl-2-methylnaphthalene.
Scientific Research Applications
1-Allyl-2-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as an antimicrobial or anticancer agent.
Medicine: The compound’s derivatives are being investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-allyl-2-methylnaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, its potential antimicrobial activity could involve disrupting bacterial cell membranes or inhibiting key metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Allyl-2-methylnaphthalene can be compared with other naphthalene derivatives such as:
1-Methylnaphthalene: Similar in structure but lacks the allyl group, making it less reactive in certain chemical transformations.
2-Methylnaphthalene: Another isomer with the methyl group in a different position, affecting its chemical reactivity and physical properties.
1-Allylnaphthalene: Contains an allyl group but lacks the methyl group, which can influence its reactivity and applications.
This compound stands out due to the presence of both allyl and methyl groups, providing a unique combination of reactivity and stability that can be leveraged in various chemical and industrial processes.
Properties
Molecular Formula |
C14H14 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-methyl-1-prop-2-enylnaphthalene |
InChI |
InChI=1S/C14H14/c1-3-6-13-11(2)9-10-12-7-4-5-8-14(12)13/h3-5,7-10H,1,6H2,2H3 |
InChI Key |
YEIZHYZRUHNGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B15258633.png)

![4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile](/img/structure/B15258657.png)
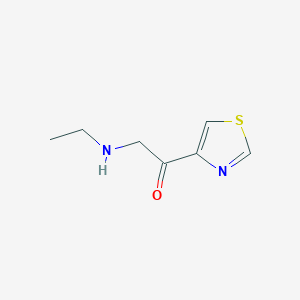
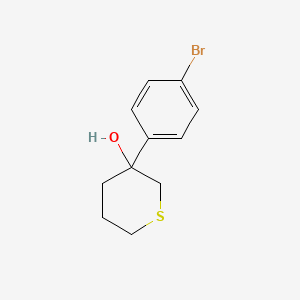

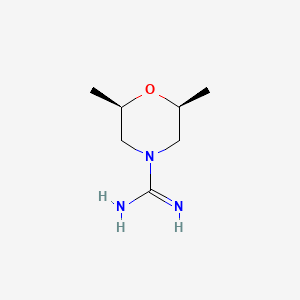
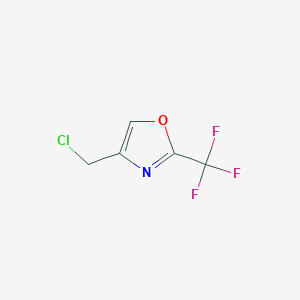
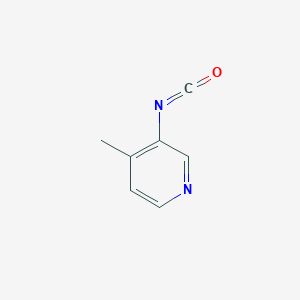
![Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate](/img/structure/B15258705.png)
![N-(2,3-Dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide](/img/structure/B15258707.png)


